molecular formula C15H18N2 B11883470 3-Ethyl-8-(pyrrolidin-3-yl)quinoline

3-Ethyl-8-(pyrrolidin-3-yl)quinoline

Cat. No.: B11883470
M. Wt: 226.32 g/mol
InChI Key: IVTAEFOAYHSALV-UHFFFAOYSA-N
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Description

3-Ethyl-8-(pyrrolidin-3-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with an ethyl group at the 3-position and a pyrrolidinyl group at the 8-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-(pyrrolidin-3-yl)quinoline typically involves the construction of the quinoline core followed by the introduction of the ethyl and pyrrolidinyl substituents. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with an aldehyde or ketone under acidic conditions to form the quinoline ring. Subsequent alkylation and amination reactions introduce the ethyl and pyrrolidinyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-(pyrrolidin-3-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines.

Scientific Research Applications

3-Ethyl-8-(pyrrolidin-3-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-8-(pyrrolidin-3-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the pyrrolidinyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-(Pyrrolidin-3-yl)quinoline: Lacks the ethyl group at the 3-position.

    3-Ethylquinoline: Lacks the pyrrolidinyl group at the 8-position.

Uniqueness

3-Ethyl-8-(pyrrolidin-3-yl)quinoline is unique due to the combined presence of the ethyl and pyrrolidinyl groups, which may confer distinct biological activities and chemical properties compared to its simpler analogs. This combination can enhance the compound’s pharmacokinetic profile and target specificity, making it a valuable molecule in medicinal chemistry research.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

3-ethyl-8-pyrrolidin-3-ylquinoline

InChI

InChI=1S/C15H18N2/c1-2-11-8-12-4-3-5-14(15(12)17-9-11)13-6-7-16-10-13/h3-5,8-9,13,16H,2,6-7,10H2,1H3

InChI Key

IVTAEFOAYHSALV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C1)C=CC=C2C3CCNC3

Origin of Product

United States

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